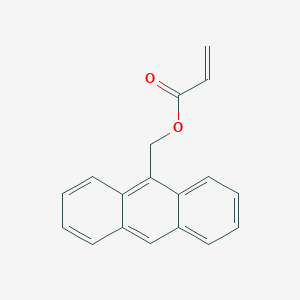
9-アントラセニルメチルアクリレート
概要
説明
9-Anthracenylmethyl acrylate is an organic compound with the chemical formula C₁₈H₁₄O₂. It is a yellow to orange solid with a distinctive fragrance . This compound is known for its fluorescent properties and is used in various scientific and industrial applications .
科学的研究の応用
9-Anthracenylmethyl acrylate is utilized in a wide range of scientific research applications:
作用機序
Target of Action
9-Anthracenylmethyl acrylate is a fluorescent monomer . It is used in the development of photonic and optical materials . .
Mode of Action
The compound’s mode of action is primarily through its fluorescent properties . It can absorb light at a specific wavelength and then re-emit light at a longer wavelength. This property is utilized in the development of photonic and optical materials .
Result of Action
The primary result of the action of 9-Anthracenylmethyl acrylate is the emission of light . This is due to its fluorescent properties, which allow it to absorb light at one wavelength and re-emit it at a longer wavelength .
Action Environment
The action of 9-Anthracenylmethyl acrylate is influenced by environmental factors such as light and temperature. For instance, its fluorescent properties are triggered by light . Additionally, its stability may be affected by heat, as suggested by its melting point of 80-85 °C .
生化学分析
Biochemical Properties
It is known to participate in light-triggered dimerization and heat depolymerization reactions
Cellular Effects
It has been used in the development of light- and heat-triggered reversible luminescent materials . Its influence on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be explored.
Molecular Mechanism
The molecular mechanism of 9-Anthracenylmethyl acrylate involves light-triggered dimerization and heat depolymerization . It is suggested that 9-Anthracenylmethyl acrylate efficiently dimerizes through the photodimerization of the anthryl groups in organic solvents . The covalent bonds between pendant anthryl groups are cleaved after heating at 120 °C .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Anthracenylmethyl acrylate can be manipulated over time through light and heat. Upon UV light excitation, it undergoes dimerization, and upon heating at 120 °C, it undergoes depolymerization . Information on its stability, degradation, and long-term effects on cellular function is currently limited.
準備方法
Synthetic Routes and Reaction Conditions: 9-Anthracenylmethyl acrylate can be synthesized through the esterification of 9-anthracenemethanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of 9-anthracenylmethyl acrylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and distillation ensures the high purity of the final product .
Types of Reactions:
Oxidation: 9-Anthracenylmethyl acrylate can undergo oxidation reactions to form anthraquinone derivatives.
Reduction: Reduction of 9-anthracenylmethyl acrylate can lead to the formation of 9-anthracenemethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol.
Substitution: Various substituted anthracene derivatives.
類似化合物との比較
9-Anthracenylmethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
9-Anthracenemethanol: The alcohol derivative of 9-anthracenylmethyl acrylate.
2-Naphthyl methacrylate: Another fluorescent monomer with a naphthalene moiety instead of anthracene.
Uniqueness: 9-Anthracenylmethyl acrylate is unique due to its combination of fluorescent properties and reactivity. The presence of the acrylate group allows for polymerization and other chemical modifications, making it versatile for various applications in materials science and biological research .
特性
IUPAC Name |
anthracen-9-ylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLSGZRALKDNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398944 | |
| Record name | 9-Anthracenylmethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31645-34-8 | |
| Record name | 9-Anthracenylmethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-Anthracenylmethyl acrylate contribute to the formation of reversible silicone elastomers?
A1: 9-Anthracenylmethyl acrylate plays a crucial role in creating reversible crosslinking networks within the silicone elastomer. The anthracene moiety within the molecule undergoes [4π–4π photo-cycloadditions] when exposed to UV light (365 nm) []. This reaction forms covalent bonds with other anthracene groups present in the material, effectively crosslinking the polymer chains and solidifying the elastomer. Importantly, this crosslinking is reversible. Upon heating to 120 °C, the photodimerization process is reversed, breaking the anthracene-anthracene bonds and returning the material to a more fluid state []. This cycle of light-induced crosslinking and heat-induced de-crosslinking allows for the development of dynamic, responsive materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

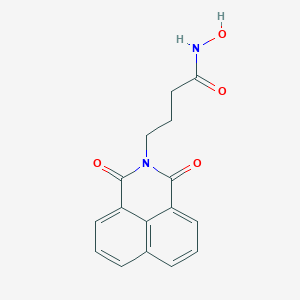
![6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one](/img/structure/B160223.png)

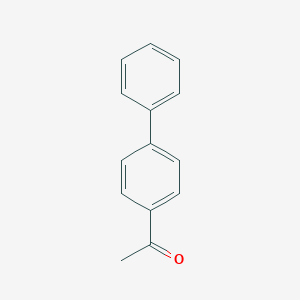
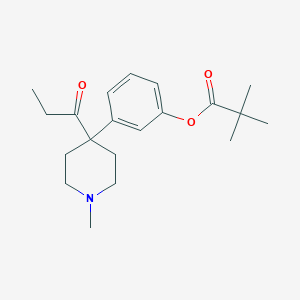
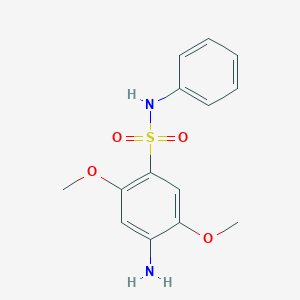



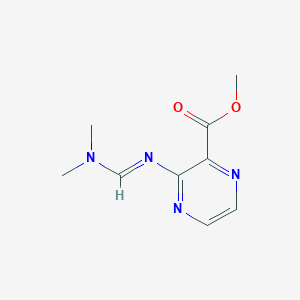

![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
